2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
Description
This compound features a 3,4-dimethoxyphenyl-substituted isoxazole core linked via an acetamide bridge to a 3-morpholinopropyl side chain.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-25-17-5-4-15(12-19(17)26-2)18-13-16(22-28-18)14-20(24)21-6-3-7-23-8-10-27-11-9-23/h4-5,12-13H,3,6-11,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSLDLQZOVYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is an isoxazole derivative that has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.39 g/mol. Its structure includes a morpholinopropyl group attached to an acetamide moiety and a substituted isoxazole ring.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown promising results in inhibiting the proliferation of human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cells .
- Antimicrobial Properties : Isoxazoles have been reported to possess antimicrobial activity. The presence of the 3,4-dimethoxyphenyl group may enhance this property, as substituents on the isoxazole ring can influence the interaction with microbial targets.
- Chitin Synthesis Inhibition : Some studies have focused on the inhibition of chitin synthesis in pests like Chilo suppressalis, where similar isoxazole derivatives demonstrated effective inhibition at certain concentrations . The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance efficacy.
The biological activity of this compound likely involves its interaction with various molecular targets:
- Enzyme Inhibition : Isoxazoles can inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways that lead to apoptosis in cancerous cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of isoxazole derivatives demonstrated that modifications at the para-position of the phenyl ring could significantly affect anticancer activity. The introduction of electron-withdrawing groups enhanced potency, suggesting that structural optimization is key for developing effective anticancer agents .
Case Study: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of various isoxazole derivatives, including those similar to our compound. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria, highlighting the importance of functional groups in modulating biological responses .
Scientific Research Applications
Anticancer Activity
Research indicates that isoxazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The mechanism often involves the modulation of apoptosis and cell cycle regulation .
Anti-inflammatory Effects
Isoxazole derivatives have been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in the inflammatory response . This makes them potential candidates for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis.
Immunomodulatory Functions
The compound's structure suggests potential immunomodulatory effects. Isoxazole derivatives have been studied for their ability to regulate immune responses, which can be beneficial in autoimmune diseases and during organ transplantation by suppressing undesired immune reactions .
Case Study 1: Anticancer Activity
A study focusing on similar isoxazole compounds demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death in cancer cells. This highlights the potential of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide as a lead compound for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
In a model of carrageenan-induced paw edema in rats, an isoxazole derivative showed a significant reduction in inflammation markers. The study measured levels of prostaglandins and leukotrienes, revealing that the compound effectively inhibited their synthesis, thus confirming its anti-inflammatory potential .
Comparative Analysis of Isoxazole Derivatives
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis via caspase activation |
| Compound B | Anti-inflammatory | Inhibits TNF-α and IL-1β production |
| Compound C | Immunomodulatory | Regulates immune response through cytokine modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole Derivatives with Varied Substituents
Compounds such as (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide and (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () share the isoxazole-acetamide framework but differ in substituents. Key comparisons include:
| Feature | Target Compound | Fluoro Derivative | Hydroxy Derivative |
|---|---|---|---|
| Isoxazole Substituent | None (3-position linked to aryl group) | 3-Fluoro | 3-Hydroxy |
| Polarity | Moderate (dimethoxy aryl) | Higher (electronegative F) | Highest (polar -OH group) |
| Predicted Bioactivity | Not reported | LogP: 6.554 (moderate lipophilicity) | LogP: 6.815 (higher lipophilicity) |
The fluorinated derivative may exhibit enhanced metabolic stability compared to the hydroxy analog due to reduced susceptibility to oxidation. The target compound’s 3,4-dimethoxyphenyl group likely confers greater membrane permeability than the fluorinated/hydroxylated analogs .
3,4-Dimethoxyphenyl-Containing Heterocycles
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Rip-B () shares the 3,4-dimethoxyphenyl moiety but replaces the isoxazole with a benzamide core. Key differences:
| Feature | Target Compound | Rip-B |
|---|---|---|
| Core Structure | Isoxazole-acetamide | Benzamide |
| Synthetic Yield | Not reported | 80% |
| Physicochemical Properties | Likely higher solubility (morpholine) | Rigid benzamide may reduce solubility |
The isoxazole core in the target compound may offer superior metabolic stability compared to Rip-B’s benzamide, which could undergo hydrolysis. The morpholinopropyl side chain further differentiates solubility profiles .
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acids
These triazole derivatives () replace the isoxazole with a 1,2,4-triazole ring. Comparisons include:
| Feature | Target Compound | Triazole Derivative |
|---|---|---|
| Heterocycle | Isoxazole (5-membered, 2 heteroatoms) | 1,2,4-Triazole (5-membered, 3 heteroatoms) |
| Toxicity Prediction | Not reported | GUSAR-predicted LD50: ~300 mg/kg |
| Synthetic Flexibility | Limited (isoxazole stability) | Higher (esterification possible) |
Triazoles generally exhibit stronger hydrogen-bonding capacity, which may enhance target binding but increase toxicity risks. The target compound’s isoxazole core may balance potency and safety .
Role of the Morpholinopropyl Side Chain
The 3-morpholinopropyl group in the target compound is absent in all compared analogs. Morpholine derivatives are known to:
- Enhance solubility via tertiary amine protonation at physiological pH.
- Reduce cytotoxicity compared to aliphatic amines.
This side chain distinguishes the target compound in pharmacokinetic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
